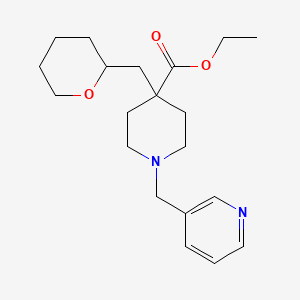
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, commonly known as CFTR modulator, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the flow of salt and water in and out of cells. CFTR modulators are designed to correct the malfunctioning CFTR protein, thereby improving the symptoms and quality of life of CF patients.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators work by targeting the N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein and correcting its malfunctioning. N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers. Potentiators such as ivacaftor enhance the function of the N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein that is already present on the cell surface. Correctors such as lumacaftor and tezacaftor help to increase the amount of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein that is properly folded and transported to the cell surface. Amplifiers such as elexacaftor further enhance the function of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR by increasing the amount of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein that is present on the cell surface.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators have several biochemical and physiological effects on N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide patients. These effects include improved lung function, reduced sweat chloride levels, and decreased respiratory symptoms. N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators have also been shown to improve nutritional status, reduce the frequency of pulmonary exacerbations, and improve the quality of life of this compound patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators have several advantages and limitations for lab experiments. One advantage is that they can be used to study the function and regulation of the N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators can also be used to screen for new drugs that target the N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR protein. However, one limitation is that N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators are specific to certain N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR mutations, and therefore, their efficacy may vary depending on the patient's genotype. Another limitation is that N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators can be expensive and difficult to synthesize, which may limit their availability for research purposes.
Direcciones Futuras
Several future directions for N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulator research include the development of new drugs that target different N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR mutations, the optimization of drug dosing and delivery, and the identification of biomarkers that can predict treatment response. Other future directions include the investigation of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators in other diseases that involve ion channel dysfunction, such as polycystic kidney disease and chronic obstructive pulmonary disease. Additionally, the development of combination therapies that target multiple aspects of N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR dysfunction may provide further benefits for N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide patients.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators have been extensively studied in preclinical and clinical trials for their efficacy and safety in treating N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. Several N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR modulators have been approved by regulatory agencies, including ivacaftor, lumacaftor, tezacaftor, and elexacaftor. These drugs have shown significant improvements in lung function, sweat chloride levels, and other clinical outcomes in this compound patients with specific N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamideTR mutations.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c1-2-22-15(7-8-19-22)14-4-3-9-21(14)16(23)20-11-5-6-13(18)12(17)10-11/h5-8,10,14H,2-4,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZQGDCWKZURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4791412.png)
![tert-butyl 2-({[5-[(dimethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4791429.png)
![3-[({[4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4791432.png)
![4-(2,5-dimethoxybenzoyl)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4791445.png)

![N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4791459.png)



![4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)



![ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4791531.png)
